![molecular formula C21H18N2O2 B5872047 N'-(2,2-diphenylacetyl)benzohydrazide](/img/structure/B5872047.png)
N'-(2,2-diphenylacetyl)benzohydrazide
Overview
Description
N'-(2,2-diphenylacetyl)benzohydrazide, also known as DAB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAB is a hydrazone derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
Corrosion Inhibition
N'-(2,2-diphenylacetyl)benzohydrazide derivatives have been studied for their effectiveness as corrosion inhibitors. Shahabi et al. (2019) synthesized two Schiff bases related to benzohydrazide and examined their role in inhibiting carbon steel corrosion in HCl solution. They discovered that these compounds act as adsorptive corrosion inhibitors, showing high efficiency in protecting against corrosion (Shahabi et al., 2019).
Similarly, Singh et al. (2021) conducted a study on hydroxy acetophenone derivatives of benzohydrazide for corrosion inhibition of mild steel in HCl medium. Their findings support the protective ability of these inhibitors against corrosion, as evaluated using various electrochemical and microscopic techniques (Singh et al., 2021).
Antimicrobial and Antifungal Activities
Benzohydrazide compounds have also been researched for their biological activities. Sirajuddin et al. (2013) synthesized Schiff base compounds from N'-substituted benzohydrazide and assessed their antibacterial, antifungal, and antioxidant activities. They found these compounds to be effective in various biological screenings, including interaction with Salmon sperm DNA (Sirajuddin et al., 2013).
Reino et al. (2007) synthesized benzohydrazides and evaluated their antifungal activity against Botrytis cinerea, a phytopathogenic fungus. They observed significant antifungal activity and developed a quantitative structure-activity relationship (QSAR) model to explain these effects (Reino et al., 2007).
Antioxidant Properties
Nazarbahjat et al. (2014) studied new thiosemicarbazide derivatives derived from benzohydrazide for their antioxidant activities. They found that some compounds showed better radical scavenging activity in assays than standard antioxidants (Nazarbahjat et al., 2014).
Potential in Sensor Development
Faridbod et al. (2007) discovered that N'-(2-hydroxy-1,2-diphenylethylidene)benzohydrazide (HDB) shows selective behavior towards erbium(III) ions. This led to its use in constructing an Er(III) microelectrode, demonstrating the compound's potential in sensor development (Faridbod et al., 2007).
properties
IUPAC Name |
N'-(2,2-diphenylacetyl)benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-14-8-3-9-15-18)22-23-21(25)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLFNYADNAKXJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.